molecular formula C7H14ClN3 B13652120 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride

Cat. No.: B13652120
M. Wt: 175.66 g/mol
InChI Key: AOIDURIBUJONDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H13N3·HCl. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include substituted imidazole derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the compound can modulate signaling pathways by binding to receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)ethanamine
  • 2-(1H-Imidazol-2-yl)ethanamine
  • 2-(2-Nitroimidazol-1-yl)ethanamine

Uniqueness

2-(2-Ethyl-1H-imidazol-4-yl)ethanamine hydrochloride is unique due to the presence of the ethyl group at the 2-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and can lead to different pharmacological profiles and applications .

Properties

Molecular Formula

C7H14ClN3

Molecular Weight

175.66 g/mol

IUPAC Name

2-(2-ethyl-1H-imidazol-5-yl)ethanamine;hydrochloride

InChI

InChI=1S/C7H13N3.ClH/c1-2-7-9-5-6(10-7)3-4-8;/h5H,2-4,8H2,1H3,(H,9,10);1H

InChI Key

AOIDURIBUJONDK-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=C(N1)CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.